molecular formula C12H13BrO5 B8331932 Ethyl 2-(5-bromo-2-(methoxymethoxy)phenyl)-2-oxoacetate

Ethyl 2-(5-bromo-2-(methoxymethoxy)phenyl)-2-oxoacetate

Cat. No.: B8331932
M. Wt: 317.13 g/mol
InChI Key: BXLRAQBJBYMCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromo-2-(methoxymethoxy)phenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C12H13BrO5 and its molecular weight is 317.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO5

Molecular Weight

317.13 g/mol

IUPAC Name

ethyl 2-[5-bromo-2-(methoxymethoxy)phenyl]-2-oxoacetate

InChI

InChI=1S/C12H13BrO5/c1-3-17-12(15)11(14)9-6-8(13)4-5-10(9)18-7-16-2/h4-6H,3,7H2,1-2H3

InChI Key

BXLRAQBJBYMCKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,4-dibromo-1-(methoxymethoxy)benzene (40.5 g, 137 mmol) in Et2O (140 mL) was cooled to −78° C. and treated with n-BuLi (2.5M in hexanes; 60.2 mL, 151 mmol) under nitrogen atmosphere. After 30 minutes a solution of diethyl oxalate (27.9 mL, 205 mmol) in Et2O (20 mL) was added dropwise. The reaction mixture was stirred for 45 minutes at that temperature then quenched cold with saturated ammonium chloride solution. The mixture was partitioned between Et2O and water. The organic phase was separated, washed with water, brine, then dried over MgSO4. The solvent was removed under reduced pressure to afford 49 g of ethyl 2-(5-bromo-2-(methoxymethoxy)phenyl)-2-oxoacetate, which was used in the next step without further purification.
Quantity
40.5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
60.2 mL
Type
reactant
Reaction Step Two
Quantity
27.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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